3-Amino-4-(benzyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(benzyloxy)benzamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzamide, featuring an amino group at the 3-position and a benzyloxy group at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(benzyloxy)benzamide typically involves the following steps:
Nitration: The starting material, 4-benzyloxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely, leading to higher selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(benzyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoquinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Amino-4-(benzyloxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Industry: It is utilized in the synthesis of dyes and pigments due to its structural versatility.
Mechanism of Action
The mechanism of action of 3-Amino-4-(benzyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Amino-3-(benzyloxy)benzamide: A positional isomer with similar properties but different reactivity due to the position of the amino group.
3-Amino-4-methoxybenzamide: A compound with a methoxy group instead of a benzyloxy group, leading to different electronic effects and reactivity.
Uniqueness: 3-Amino-4-(benzyloxy)benzamide is unique due to the presence of both an amino and a benzyloxy group on the benzene ring, which provides a balance of hydrophilic and lipophilic properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-amino-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C14H14N2O2/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) |
InChI Key |
YZGQXYLSLYAZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.